molecular formula C17H19ClN2O B5141447 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5141447
M. Wt: 302.8 g/mol
InChI Key: HHOPUUVOOYZVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine is incorporated into biologically active compounds . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to neurotransmitter receptors in the brain, thereby influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]phenol
  • 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol
  • 2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]phenol

Uniqueness

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-5-3-6-16(12-15)20-10-8-19(9-11-20)13-14-4-1-2-7-17(14)21/h1-7,12,21H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOPUUVOOYZVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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